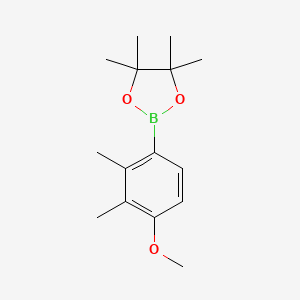

2-(4-甲氧基-2,3-二甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule. It likely contains a boron atom, given the “borolane” in its name, and several methyl and methoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving various reagents and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .科学研究应用

合成和化学结构分析

该化合物参与有机化学中的各种合成过程和结构分析。例如,它用于通过缩合反应制备 1,1,2,2-四(4-羟基-3,5-二甲基苯基)乙烷,突出了其在合成具有材料科学和药物发现潜在应用的复杂有机分子的效用 (Mcgowan, Anderson, & Walker, 2010)。此外,该化合物的晶体结构已得到广泛研究,提供了对其分子构象和潜在反应性的见解,这对于设计新材料和催化剂至关重要 (Clegg 等人,1996)。

材料科学和催化

在材料科学中,该化合物的衍生物因其独特的特性和潜在应用而受到探索。例如,研究了具有苯撑环部分上的氧乙烯取代基的聚(四甲基-1,4-甲硅苯撑硅氧烷)衍生物的合成和表征,这可能导致具有特定光学、电学或机械性能的新材料 (Nemoto 等人,2006)。此外,该化合物在催化中的作用已在类似于钯催化的烯丙基硅硼化反应中得到证实,表明其在开发用于有机合成的新的催化过程中的潜力 (Chang 等人,2005)。

先进合成技术

已经开发了涉及该化合物的先进合成技术,例如使用 N-烯丙基亚胺-1,1-二苯基乙胺作为酮烯合成子在酮烯硅基(硫代)缩醛和烯基硼烷的双亲核加成反应中,展示了其在合成有机化学中的多功能性 (Shimizu 等人,2010)。

有机合成中的中间体

该化合物作为各种有机合成中的中间体,例如,在制备邻位改性的巯基-和哌嗪基-甲基-苯硼酸衍生物中,该衍生物在药物化学和新治疗剂的开发中具有应用 (Spencer 等人,2002)。

作用机制

Target of Action

The primary target of 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Stimulator of Interferon Genes (STING) protein . STING is an essential signaling molecule for intrinsic immunity, primarily mediating cytoplasmic DNA-induced natural immune responses .

Mode of Action

The compound interacts with the STING protein, inhibiting its activity . The STING protein is normally activated by the binding of cyclic dinucleotides, such as 2′,3′-cGAMP . This compound, however, binds to STING and prevents its activation, thereby inhibiting the downstream immune response .

Biochemical Pathways

The inhibition of STING by this compound affects the innate immune response pathway . Normally, when the DNA receptor cyclic guanosine-adenosine phosphate synthase (cGAS) detects intracellular double-stranded DNA, cGAS catalyzes the synthesis of 2′,3′-cGAMP, which directly binds to and activates STING . The inhibition of STING by this compound prevents this activation, thereby suppressing the immune response .

Result of Action

The result of the compound’s action is the inhibition of the immune response mediated by the STING protein . Specifically, it inhibits the induction of interferon and inflammatory cytokines activated by 2′3′-cGAMP . This could potentially be used to treat conditions where the immune response is overactive or needs to be suppressed.

安全和危害

属性

IUPAC Name |

2-(4-methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-11(2)13(17-7)9-8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXUBXWDMWIEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590226 |

Source

|

| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

915402-04-9 |

Source

|

| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)